An In-Depth Technical Guide to (R)-(+)-Blebbistatin O-Benzoate: A Critical Negative Control for Myosin II Inhibition Studies
An In-Depth Technical Guide to (R)-(+)-Blebbistatin O-Benzoate: A Critical Negative Control for Myosin II Inhibition Studies
This guide provides a comprehensive technical overview of (R)-(+)-Blebbistatin O-Benzoate, a crucial tool for researchers in cell biology, pharmacology, and drug development. We will delve into its chemical nature, the underlying mechanism of its parent compound, its specific application as a negative control, and protocols for its effective use in experimental settings.
Introduction: The Need for Precise Controls in Myosin II Research
Non-muscle myosin II (NMII) is a key motor protein that drives a multitude of cellular processes, including cytokinesis, cell migration, and the maintenance of cell shape and cortical tension.[1] The discovery of blebbistatin, a selective inhibitor of NMII, provided researchers with a powerful tool to dissect these functions.[2] However, the use of any pharmacological inhibitor necessitates rigorous controls to distinguish between specific on-target effects and potential off-target or confounding cellular responses.
(S)-(-)-Blebbistatin is the biologically active enantiomer that potently inhibits the ATPase activity of NMII.[3] Conversely, (R)-(+)-Blebbistatin is its inactive enantiomer.[4] This stereochemical specificity makes (R)-(+)-Blebbistatin an ideal negative control. (R)-(+)-Blebbistatin O-Benzoate is a derivative of this inactive enantiomer, designed for use in similar control experiments. This guide will focus on the technical aspects of (R)-(+)-Blebbistatin O-Benzoate, providing the necessary information for its appropriate and effective use in a research context.
Chemical Properties and Structure
(R)-(+)-Blebbistatin O-Benzoate is a synthetic derivative of (R)-(+)-Blebbistatin. The addition of a benzoate group modifies its physicochemical properties.
| Property | Value | Source |
| Chemical Name | (R)-3a-(Benzoyloxy)-1,2,3,3a-tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | [5] |
| Molecular Formula | C25H20N2O3 | [5] |
| Molecular Weight | 396.44 g/mol | [5] |
| CAS Number | 1217635-67-0 | [5] |
| Appearance | Solid (likely crystalline) | Inferred |
| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in aqueous solutions. | Inferred from parent compound[6] |
| Storage | Store at -20°C for long-term stability. Protect from light and air. | [7] |
Mechanism of Action (of the Parent Compound Blebbistatin)
To understand the role of (R)-(+)-Blebbistatin O-Benzoate as a negative control, it is essential to first grasp the mechanism of action of the active (-)-blebbistatin.
Blebbistatin inhibits non-muscle myosin II by binding to a specific allosteric pocket on the myosin motor domain.[10] This binding event traps the myosin in a state with low affinity for actin, specifically by stabilizing the myosin-ADP-Pi complex and slowing the rate of phosphate release.[11] This prevents the myosin head from strongly binding to actin filaments and executing its power stroke, thereby inhibiting the generation of contractile force.
Caption: Logical framework for using (R)-(+)-Blebbistatin O-Benzoate as a negative control.
Experimental Protocols
The following are generalized protocols for the use of (R)-(+)-Blebbistatin O-Benzoate as a negative control in cell-based assays. Specific concentrations and incubation times should be optimized for each cell type and experimental question.
Preparation of Stock Solutions
Due to its poor aqueous solubility, (R)-(+)-Blebbistatin O-Benzoate should be dissolved in an organic solvent to create a high-concentration stock solution.
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10-50 mM stock solution. For a 10 mM stock of (R)-(+)-Blebbistatin O-Benzoate (MW: 396.44), dissolve 3.96 mg in 1 mL of DMSO.
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming may be required.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Cell-Based Assay for Cytokinesis Inhibition (Example)
This protocol outlines a typical experiment to assess the effect of the active compound on cell division, using the inactive enantiomer as a control.
Caption: General workflow for a cell-based cytokinesis inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or COS-7) in a multi-well plate (e.g., 96-well) at a density that allows for cell division without reaching confluency during the experiment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Treatment Preparation: Prepare fresh cell culture media containing the final desired concentrations of the compounds. A typical concentration range for blebbistatin derivatives is 5-50 µM. [4][8] * Group 1 (Vehicle Control): Media with the same final concentration of DMSO as the other groups (e.g., 0.1%).
-
Group 2 (Negative Control): Media with (R)-(+)-Blebbistatin O-Benzoate.
-
Group 3 (Active Compound): Media with the active (S)-(-)-blebbistatin derivative.
-
-
Cell Treatment: Remove the old media from the cells and replace it with the prepared treatment media.
-
Incubation: Return the plate to the incubator for a period sufficient to allow for at least one cell cycle (e.g., 24 hours). Crucially, protect the plate from light to prevent phototoxicity and photoinactivation of the compounds. [10]6. Fixation and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with a nuclear stain (e.g., DAPI) and a marker for the actin cytoskeleton (e.g., fluorescently-labeled phalloidin).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of multinucleated cells in each treatment group. A significant increase in multinucleated cells in the (S)-(-) group, but not in the (R)-(+) or vehicle groups, indicates specific inhibition of cytokinesis via myosin II.
-
Considerations and Best Practices
-
Phototoxicity: The parent compound, blebbistatin, is known to be phototoxic, especially when exposed to blue light. [10]While derivatives may have improved photostability, it is a critical best practice to conduct all experiments involving blebbistatin and its analogs in the dark or under red light to avoid confounding phototoxic effects and photoinactivation of the compound.
-
Solubility: Blebbistatin has low aqueous solubility. [6]Always prepare a concentrated stock in DMSO and ensure the final DMSO concentration in the cell culture media is low (<0.5%) and consistent across all experimental groups, including the vehicle control.
-
Concentration: Use the lowest effective concentration of the active compound, as determined by a dose-response curve, and use the exact same concentration for the (R)-(+) negative control.
-
Purity: Always use high-purity enantiomers. Contamination of the (R)-(+) stock with the active (S)-(-) enantiomer will compromise its effectiveness as a negative control.
Conclusion
(R)-(+)-Blebbistatin O-Benzoate serves as an indispensable negative control for studies utilizing active blebbistatin derivatives to probe the function of non-muscle myosin II. Its stereochemical inactivity with respect to the myosin II ATPase allows researchers to rigorously control for off-target and non-specific effects, thereby ensuring that observed cellular phenotypes can be confidently attributed to the inhibition of myosin II. By adhering to the principles and protocols outlined in this guide, scientists can enhance the reliability and interpretability of their findings in this important area of cell biology.
References
-
Wikipedia. Blebbistatin. [Link]
-
Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells. PLoS ONE. [Link]
-
(S)-(-)-blebbistatin O-benzoate has the potential to improve atopic dermatitis symptoms in NC/Nga mice by upregulating epidermal barrier function and inhibiting type 2 alarmin cytokine induction. PLoS ONE. [Link]
-
Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin. Biophysical Journal. [Link]
-
Improved Inhibitory and Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) Properties of Blebbistatin Derivatives Indicate That Blebbistatin Scaffold Is Ideal for drug Development Targeting Myosin-2. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
(S)-(-)-blebbistatin O-benzoate has the potential to improve atopic dermatitis symptoms in NC/Nga mice by upregulating epidermal barrier function and inhibiting type 2 alarmin cytokine induction. PLOS ONE. [Link]
-
Immunomart. (R)-(+)-Blebbistatin O-Benzoate. [Link]
-
(S)-(-)-blebbistatin O-benzoate has the potential to improve atopic dermatitis symptoms in NC/Nga mice by upregulating epidermal barrier function and inhibiting type 2 alarmin cytokine induction. PLoS ONE. [Link]
-
Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential. Trends in Biochemical Sciences. [Link]
-
(PDF) Improved inhibitory and ADMET properties of blebbistatin derivatives indicate that blebbistatin scaffold is ideal for drug development targeting myosin-2. ResearchGate. [Link]
-
A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific Reports. [Link]
-
Properties of blebbistatin for cardiac optical mapping and other imaging applications. Pflügers Archiv - European Journal of Physiology. [Link]
-
Synthesis of C-ring-modified blebbistatin derivatives and evaluation of their myosin II ATPase inhibitory potency. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Myosin Inhibitor Blebbistatin Stabilizes the Super-Relaxed State in Skeletal Muscle. Biophysical Journal. [Link]
-
Blebbistatin: use as inhibitor of muscle contraction. Pflügers Archiv - European Journal of Physiology. [Link]
-
Medicinal Chemistry and Use of Myosin II Inhibitor ( S)-Blebbistatin and Its Derivatives. Journal of Medicinal Chemistry. [Link]
-
Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium. Proceedings of the National Academy of Sciences. [Link]
-
Allergy to Sodium benzoate. British Association of Dermatologists. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. (+/-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(+)-Blebbistatin O-benzoate | CAS 1217635-67-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 7. (R)-(+)-Blebbistatin O-Benzoate - Immunomart [immunomart.com]
- 8. (S)-(-)-blebbistatin O-benzoate has the potential to improve atopic dermatitis symptoms in NC/Nga mice by upregulating epidermal barrier function and inhibiting type 2 alarmin cytokine induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-(-)-blebbistatin O-benzoate has the potential to improve atopic dermatitis symptoms in NC/Nga mice by upregulating epidermal barrier function and inhibiting type 2 alarmin cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blebbistatin - Wikipedia [en.wikipedia.org]
- 11. Blebbistatin: use as inhibitor of muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
